An In-Depth Technical Guide to tert-Butyl 4-chloro-2-fluorobenzoate
An In-Depth Technical Guide to tert-Butyl 4-chloro-2-fluorobenzoate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 4-chloro-2-fluorobenzoate, a key chemical intermediate in the fields of pharmaceutical development and fine chemical synthesis. The document elucidates its chemical and physical properties, details a standard synthesis protocol with mechanistic insights, explores its strategic applications in drug discovery, and outlines critical safety and handling procedures. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in a laboratory and industrial context.
Core Compound Identification and Properties
tert-Butyl 4-chloro-2-fluorobenzoate is a substituted aromatic carboxylic acid ester. The strategic placement of chloro and fluoro groups on the benzene ring, combined with the bulky tert-butyl ester, makes it a valuable and versatile building block in organic synthesis.
Table 1: Physicochemical Properties of tert-Butyl 4-chloro-2-fluorobenzoate
| Property | Value | Source |
| CAS Number | 941294-14-0 | [1] |
| Molecular Formula | C₁₁H₁₂ClFO₂ | [1] |
| Molecular Weight | 230.66 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 266.3 ± 20.0 °C (Predicted) | [2] |
| Density | 1.194 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis Protocol and Mechanistic Rationale
The most common and industrially scalable method for synthesizing tert-Butyl 4-chloro-2-fluorobenzoate is through the esterification of 4-chloro-2-fluorobenzoic acid. This process is favored for its high yield and purity.
Causality of Experimental Choices
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Starting Material: 4-chloro-2-fluorobenzoic acid (CAS 446-30-0) is the logical precursor, providing the core aromatic structure with the required halogen substituents.[3] Its purity is critical for the final product's quality.
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Esterifying Agent: Tert-butanol is used to introduce the tert-butyl group. This group serves as an excellent protecting group for the carboxylic acid. Its steric bulk prevents it from being easily hydrolyzed under neutral or basic conditions, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) due to the formation of the stable tert-butyl carbocation. This selective deprotection is a cornerstone of modern synthetic strategy.[4][5]
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Catalyst: An acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the benzoic acid, thereby activating the carbonyl carbon for nucleophilic attack by the hydroxyl group of tert-butanol.
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Solvent and Conditions: The reaction is often performed under reflux to ensure it proceeds to completion. The choice of a suitable solvent depends on the specific scale and workup procedure.
Experimental Workflow: Synthesis of tert-Butyl 4-chloro-2-fluorobenzoate
Below is a detailed, step-by-step methodology for the synthesis.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluorobenzoic acid in an excess of tert-butanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure tert-Butyl 4-chloro-2-fluorobenzoate.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of tert-Butyl 4-chloro-2-fluorobenzoate.
Applications in Drug Discovery and Organic Synthesis
The utility of tert-Butyl 4-chloro-2-fluorobenzoate in drug discovery stems from its role as a versatile intermediate.[6] The different functional groups on the molecule provide specific "handles" for chemists to build more complex molecular architectures.
-
Pharmaceutical Building Block: This compound is a key starting material for synthesizing a wide range of biologically active molecules.[6][7] The presence of both chlorine and fluorine atoms is particularly significant in medicinal chemistry.
-
Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for the precise and controlled formation of new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in constructing the core scaffolds of modern pharmaceuticals.
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Modulation of Physicochemical Properties: The fluorine atom is a bioisostere for a hydrogen atom but possesses unique electronic properties. Its incorporation into a drug candidate can significantly improve metabolic stability, binding affinity, and lipophilicity, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile of the final drug.[6]
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Protecting Group Strategy: As previously mentioned, the tert-butyl ester is a robust protecting group that allows chemists to perform reactions on other parts of the molecule without affecting the carboxylic acid moiety.
Logical Role as a Chemical Intermediate
Caption: Role of the compound as a key intermediate in complex synthesis.
Safety, Handling, and Storage
Proper handling of tert-Butyl 4-chloro-2-fluorobenzoate is essential to ensure laboratory safety. The information provided here is a synthesis of standard safety data sheets (SDS).
Hazard Identification and Precautionary Measures
While specific GHS classifications for this exact compound are not universally aggregated, related compounds like tert-Butyl 4-bromo-2-fluorobenzoate are classified with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[8] Therefore, similar precautions should be rigorously applied.
Table 2: Safety and Handling Protocols
| Aspect | Recommendation | Justification & Source |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat. | To prevent skin and eye contact, which can cause irritation.[9][10] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. | To prevent respiratory irritation and inhalation exposure.[9][11] |
| Fire Safety | Use non-sparking tools. Prevent fire caused by electrostatic discharge. | While not highly flammable, standard precautions for organic chemicals should be taken.[9] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C. | To maintain chemical stability and prevent degradation.[2] |
| Spill & Disposal | Absorb spills with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant. | To prevent environmental contamination and ensure safe cleanup.[10][12] |
Conclusion
tert-Butyl 4-chloro-2-fluorobenzoate (CAS: 941294-14-0) is a strategically designed chemical intermediate of significant value to the pharmaceutical and chemical industries. Its synthesis is straightforward, and its unique combination of a selectively removable protecting group and halogenated handles for cross-coupling reactions makes it an indispensable tool for the construction of complex, biologically active molecules. Adherence to strict safety protocols is mandatory for its handling and storage to mitigate potential risks. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.
References
- ChemicalBook.t-Butyl 4-chloro-2-fluorobenzoate synthesis.
- ECHEMI.t-Butyl 4-chloro-2-fluorobenzoate SDS, 941294-14-0 Safety Data Sheets.
- Sinfoo Biotech.t-butyl 4-chloro-2-fluorobenzoate, (CAS# 941294-14-0).
- ChemicalBook.tert-Butyl2-chloro-4-fluoroBenzoate CAS#: 911314-43-7.
- Thermo Fisher Scientific.SAFETY DATA SHEET.
- Chem-Impex.tert-Butyl 4-amino-2-fluorobenzoate.
- Apollo Scientific.4-Chloro-2-fluorobenzyl alcohol Safety Data Sheet.
- AK Scientific, Inc.tert-Butyl 4-bromo-2-fluorobenzoate Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD.Exploring the Synthesis and Applications of Tert-Butyl 4-(chloromethyl)benzoate.
- NINGBO INNO PHARMCHEM CO.,LTD.The Crucial Role of 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0) in Chemical Innovation.
- PubChem.tert-Butyl 4-bromo-2-fluorobenzoate.
- PubMed.Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.
- PubMed Central.Metabolically Stable tert-Butyl Replacement.
Sources
- 1. t-butyl 4-chloro-2-fluorobenzoate,(CAS# 941294-14-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. tert-Butyl2-chloro-4-fluoroBenzoate CAS#: 911314-43-7 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
